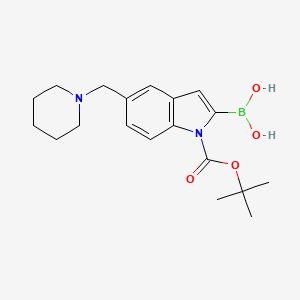

1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinylmethyl)-, 1-(1,1-dimethylethyl) ester

Description

CAS No.: 913388-56-4 Molecular Formula: C₁₉H₂₇BN₂O₄ Molecular Weight: 358.24 g/mol Key Features:

- Structure: The compound features an indole core modified with a boronic acid group at position 2 and a piperidinylmethyl substituent at position 3. The carboxylic acid at position 1 is protected as a tert-butyl ester .

- Physicochemical Properties: Hydrogen Bond Donors: 2 Hydrogen Bond Acceptors: 4 Topological Polar Surface Area (TPSA): 78.7 Ų Rotatable Bonds: 6 Complexity: 448 .

The tert-butyl ester and piperidine moieties enhance stability and modulate lipophilicity.

Properties

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(piperidin-1-ylmethyl)indol-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27BN2O4/c1-19(2,3)26-18(23)22-16-8-7-14(13-21-9-5-4-6-10-21)11-15(16)12-17(22)20(24)25/h7-8,11-12,24-25H,4-6,9-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYQDVDTPBUKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CN3CCCCC3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70723274 | |

| Record name | {1-(tert-Butoxycarbonyl)-5-[(piperidin-1-yl)methyl]-1H-indol-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913388-56-4 | |

| Record name | {1-(tert-Butoxycarbonyl)-5-[(piperidin-1-yl)methyl]-1H-indol-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinylmethyl)-, 1-(1,1-dimethylethyl) ester has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

Boronic Acid Group: Interacts with enzymes and proteins, potentially inhibiting their activity.

Piperidine Moiety: May bind to receptors or enzymes, modulating their function.

Indole Core: Participates in various biochemical interactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Variations

Analogues of this compound primarily differ in the substituent at position 5 of the indole ring. Modifications include piperazine derivatives, sulfonyl groups, silyl ethers, and carbamate-protected amines.

Physicochemical and Structural Analysis

Table 1: Comparative Analysis of Structural Analogues

Impact of Substituents on Properties

The original compound (CAS 913388-56-4) and silyl ether analogue (CAS 848357-99-3) have lower TPSA (~78 Ų), favoring membrane permeability .

Metabolic Stability:

- Tert-butyl esters (e.g., CAS 913388-56-4) and Boc-protected amines (e.g., CAS 771477-41-9) resist enzymatic hydrolysis, prolonging half-life .

- Sulfonyl groups (CAS 503045-77-0) may reduce susceptibility to oxidative metabolism .

Reactivity and Binding Interactions:

- Boronic acids (common to all compounds) can form reversible covalent bonds with serine residues in proteases, a mechanism leveraged in drugs like bortezomib .

- Piperazinyl and piperidinyl groups (e.g., CAS 913388-67-7) introduce basic nitrogen atoms, enabling ionic interactions with biological targets .

Biological Activity

1H-Indole-1-carboxylic acid, 2-borono-5-(1-piperidinylmethyl)-, 1-(1,1-dimethylethyl) ester (CAS Number: 913388-67-7) is a complex organic compound featuring an indole core with significant potential in medicinal chemistry. Its unique structure includes a boron atom and a piperidine group, which may confer distinct biological activities. This article reviews the biological activity of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H34BN3O6, and it has a molecular weight of approximately 421.3 g/mol. The structure is characterized by:

- Indole Core : A bicyclic structure known for its role in various biological activities.

- Boronic Acid Moiety : Enhances reactivity and potential interactions with biological targets.

- Piperidine Substitution : May influence pharmacological properties.

Biological Activity Overview

Research indicates that compounds with indole structures exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of 1H-Indole-1-carboxylic acid derivatives have been explored in various studies.

Anticancer Activity

Indole derivatives have shown promise in cancer research. For instance, studies have demonstrated that certain indole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | Activity | Reference |

|---|---|---|

| Indole-3-carbinol | Antitumor effects in breast cancer models | |

| 5-Bromoindole | Inhibits growth of melanoma cells |

Antimicrobial Properties

The antimicrobial activity of indole derivatives has been well-documented. The presence of the carboxylic acid group in 1H-Indole-1-carboxylic acid derivatives enhances their ability to interact with microbial targets.

| Compound | Microbial Target | Activity | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid | Staphylococcus aureus | Inhibitory effects observed | |

| 3-Indolepropionic acid | Antibacterial against E. coli | Effective at low concentrations |

The mechanisms through which 1H-Indole-1-carboxylic acid derivatives exert their biological effects are varied and include:

- CysLT Antagonism : Some indole derivatives act as selective antagonists for cysteinyl leukotriene receptors (CysLT), which are involved in inflammatory responses. For example, compounds similar to the target compound have shown IC50 values in the low micromolar range against CysLT receptors .

- Inhibition of Enzymatic Activity : Indoles can inhibit key enzymes involved in cancer progression and inflammation, such as integrase in HIV replication .

Case Studies

Several studies have investigated the biological activity of related indole compounds:

- Cysteinyl Leukotriene Receptor Antagonists : Research demonstrated that certain indole derivatives could selectively inhibit CysLT receptors, which are implicated in asthma and other inflammatory conditions. For instance, a derivative exhibited an IC50 value of 0.0059 μM against CysLT1 .

- Antiviral Activity : Indole derivatives have been explored as potential inhibitors for viral enzymes like HIV integrase. Modifications to the indole structure resulted in compounds with significantly improved inhibitory activity against integrase .

Q & A

Q. What are the typical synthetic routes for synthesizing this indole-boronate ester compound?

The compound is synthesized via multi-step reactions starting from indole derivatives. A common approach involves:

- Step 1: Condensation of 3-formyl-1H-indole-2-carboxylic acid with boronic acid derivatives under reflux in acetic acid with sodium acetate as a catalyst .

- Step 2: Introduction of the piperidinylmethyl group via nucleophilic substitution or reductive amination, followed by tert-butyl ester protection using Boc anhydride .

- Purification: Recrystallization from acetic acid or DMF/acetic acid mixtures to achieve ≥95% purity .

Q. Which spectroscopic techniques are employed to characterize this compound?

Key methods include:

- NMR (¹H/¹³C): To confirm the indole backbone, boronate ester, and piperidinylmethyl substituents. Overlapping signals in aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .

- FTIR: Identification of carboxylic acid ester (C=O stretch ~1700 cm⁻¹) and boronate (B-O stretch ~1350 cm⁻¹) functional groups .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₀H₂₈BNO₅: 381.21 g/mol) .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

Impurities often arise from:

- Unreacted intermediates: Detectable via HPLC with a C18 column and UV detection at 254 nm. Mitigation involves optimizing reaction times and stoichiometry .

- Byproducts from esterification: Use of molecular sieves or anhydrous conditions minimizes residual acetic acid or water .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic optimization involves:

- Catalyst screening: Palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of boronate groups, with phosphine ligands to enhance selectivity .

- Solvent effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like TDAE (tetrakis(dimethylamino)ethylene) reduce side reactions in nitroarene reductions .

- Temperature gradients: Stepwise heating (e.g., 60°C → 100°C) balances reaction kinetics and thermal stability of the boronate ester .

Q. What mechanistic insights exist for key reactions in the synthesis pathway?

- Boronate ester formation: Kinetic studies suggest a two-step mechanism: (i) acid-catalyzed condensation of the boronic acid with the indole aldehyde, followed by (ii) esterification with tert-butanol .

- Piperidinylmethyl introduction: DFT calculations indicate a SN2 mechanism for alkylation, with steric hindrance from the tert-butyl group influencing regioselectivity .

Q. How can computational modeling predict the compound’s reactivity or biological activity?

- Reactivity: Density Functional Theory (DFT) models simulate transition states for boronate ester hydrolysis, guiding pH stability studies .

- Docking studies: Molecular docking against protease targets (e.g., SARS-CoV-2 Mpro) evaluates potential bioactivity, leveraging the indole scaffold’s affinity for hydrophobic binding pockets .

Q. What strategies resolve data contradictions in stability studies under varying pH conditions?

- Contradiction: Discrepancies in hydrolytic stability (e.g., rapid degradation at pH < 3 vs. stability at pH 5–7).

- Resolution: Use kinetic pH-rate profiling and LC-MS to identify degradation products. Adjust formulation buffers (e.g., citrate vs. phosphate) to validate stability thresholds .

Q. How are advanced chromatographic methods applied to impurity profiling?

- HPLC-MS/MS: Quantifies trace impurities (≤0.1%) using a gradient elution method (e.g., 10–90% acetonitrile in 0.1% formic acid over 30 minutes) .

- Chiral chromatography: Resolves enantiomeric impurities if asymmetric synthesis is employed, using columns like Chiralpak AD-H .

Methodological Notes

- Experimental Design: Prioritize DOE (Design of Experiments) for multi-variable optimization (e.g., Taguchi methods for catalyst/solvent screening) .

- Safety Protocols: Handle boronate esters under inert atmospheres (N₂/Ar) to prevent hydrolysis; use PPE (gloves, goggles) as per GHS hazard classifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.